BI-3812

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

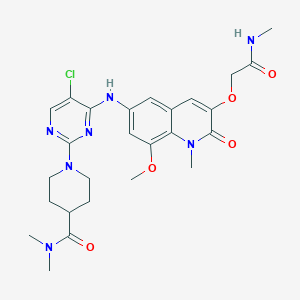

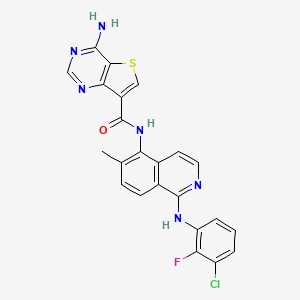

BI-3812 ist ein hochpotenter Inhibitor von B-Zell-Lymphom 6 (BCL6), einem Zinkfinger-Transkriptionsfaktor. BCL6 spielt eine entscheidende Rolle bei der Regulation von Genen, die an der Zellzykluskontrolle, dem Zelltod, der Differenzierung und der DNA-Schadensantwort beteiligt sind. Durch die Hemmung der Interaktion der BTB/POZ-Domäne von BCL6 mit mehreren Korepressoren stört this compound die Bildung von BCL6::Korepressor-Komplexen, was es zu einem attraktiven Werkzeug für die Untersuchung der BCL6-Biologie in vitro macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die Einführung verschiedener funktioneller Gruppen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung unter Verwendung standardmäßiger organisch-chemischer Verfahren synthetisiert wird, darunter Kondensationsreaktionen, nucleophile Substitutionen und Schutzgruppenstrategien .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt den Guten Herstellungspraktiken (GMP), um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Prozess beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen und Reinigungsverfahren wie Kristallisation und Chromatographie. Das Endprodukt wird typischerweise als trockenes Pulver oder als Stammlösung in Dimethylsulfoxid (DMSO) gewonnen, um die Anwendung in Forschungsanwendungen zu vereinfachen .

Wirkmechanismus

Target of Action

BI-3812 is a highly potent inhibitor of B-cell lymphoma 6 (BCL6) . BCL6 is a transcriptional repressor that binds specific DNA sequences via its Zn-fingers and recruits transcriptional co-repressors (e.g. BCOR, SMRT, NCOR) by its BTB/POZ domain . BCL6 is essential for the germinal center (GC) reaction and is a known oncogenic driver frequently overexpressed in Diffuse large B-cell lymphoma (DLBCL) .

Mode of Action

This compound inhibits the interaction of the BTB/POZ domain of BCL6 with several co-repressors in vitro (IC50 ≤ 3 nM), as well as the formation of BCL6::Co-repressor complexes in a cellular context (IC50 = 40 nM) . This inhibition disrupts the normal function of BCL6, leading to changes in gene expression.

Biochemical Pathways

BCL6 represses a broad set of genes that are required to sustain mutagenic activity without activating the DNA damage response or apoptosis . It also prevents maturation to plasma or memory cells and helps to maintain a de-differentiated state . By inhibiting BCL6, this compound can potentially affect these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetic properties of this compound include a high degree of plasma protein binding (96.89%) and a CACO permeability @ pH 7.4 of 2.8 *10^-6 cm/s . Its aqueous solubility @ ph 68 is less than 1 μg/ml , which may limit its bioavailability.

Result of Action

The inhibition of BCL6 by this compound can lead to changes in gene expression, potentially disrupting the normal function of BCL6 and affecting the growth and survival of BCL6-dependent cancer cells . This could result in antitumor activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound . Additionally, the presence of plasma proteins can impact the compound’s distribution within the body due to its high degree of plasma protein binding

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BI-3812 involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, nucleophilic substitutions, and protective group strategies .

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as crystallization and chromatography. The final product is typically obtained as a dry powder or as a stock solution in dimethyl sulfoxide (DMSO) for ease of use in research applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BI-3812 geht hauptsächlich Wechselwirkungen mit seinem Zielprotein BCL6 ein, anstatt traditionelle chemische Reaktionen wie Oxidation, Reduktion oder Substitution zu durchlaufen. Die Aktivität der Verbindung ist durch ihre Fähigkeit gekennzeichnet, die Bildung des BCL6::Korepressor-Komplexes in Zellen zu hemmen .

Häufige Reagenzien und Bedingungen

Die wichtigsten Reagenzien, die bei der Untersuchung von this compound verwendet werden, sind diejenigen, die für seine Synthese und für Assays zur Bewertung seiner biologischen Aktivität erforderlich sind. Dazu gehören verschiedene organische Lösungsmittel, Schutzgruppen und Reagenzien für Kondensations- und Substitutionsreaktionen. In biologischen Assays wird DMSO üblicherweise als Lösungsmittel verwendet, um Stammlösungen von this compound zu bereiten .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Wechselwirkung von this compound mit BCL6 gebildet wird, ist der gestörte BCL6::Korepressor-Komplex. Diese Störung führt zur Derepression von BCL6-Zielgenen, die erhebliche biologische Auswirkungen haben können, einschließlich der Hemmung der Zellproliferation in bestimmten Krebszelllinien .

Wissenschaftliche Forschungsanwendungen

BI-3812 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner wichtigsten Anwendungen sind:

Chemie: this compound wird als chemische Sonde verwendet, um die Struktur und Funktion von BCL6 und seine Wechselwirkungen mit Korepressoren zu untersuchen. .

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von BCL6 bei der Zellzyklusregulation, Apoptose und Differenzierung zu untersuchen. .

Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von B-Zell-Lymphomen und anderen Krebsarten, bei denen BCL6 überexprimiert wird. .

Industrie: In der pharmazeutischen Industrie wird this compound in Programmen zur Arzneimittelforschung und -entwicklung verwendet, um neue therapeutische Ziele zu identifizieren und neuartige Krebsbehandlungen zu entwickeln

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Interaktion der BTB/POZ-Domäne von BCL6 mit seinen Korepressoren, wie NCoR, SMRT und BCOR, hemmt. Diese Hemmung verhindert die Bildung von BCL6::Korepressor-Komplexen, was zur Derepression von BCL6-Zielgenen führt. Die molekularen Zielstrukturen von this compound umfassen die BTB/POZ-Domäne von BCL6, und die beteiligten Signalwege sind diejenigen, die mit der Zellzykluskontrolle, Apoptose und der DNA-Schadensantwort zusammenhängen .

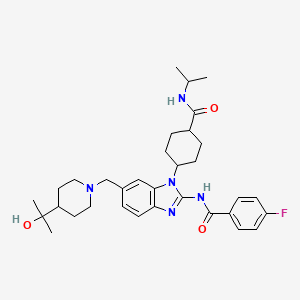

Vergleich Mit ähnlichen Verbindungen

BI-3812 ist einzigartig in seiner hohen Potenz und Spezifität für BCL6. Ähnliche Verbindungen umfassen BI-3802, das ebenfalls BCL6 als Zielstruktur hat, aber dessen Abbau induziert, anstatt seine Interaktion mit Korepressoren zu hemmen. BI-5273 ist eine weitere verwandte Verbindung, die als negative Kontrolle in Studien mit this compound dient .

Liste ähnlicher Verbindungen

BI-3802: Induziert den Abbau von BCL6 und zeigt antiproliferative Wirkungen.

BI-5273: Dient als negative Kontrolle und bindet schwach an die BCL6-BTB-Domäne.

This compound zeichnet sich durch seine Fähigkeit aus, BCL6 mit hoher Potenz und guter Permeabilität zu hemmen, was es zu einem wertvollen Werkzeug für die Untersuchung der BCL6-Biologie und die Entwicklung potenzieller Krebstherapien macht .

Eigenschaften

IUPAC Name |

1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N,N-dimethylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClN7O5/c1-28-21(35)14-39-20-11-16-10-17(12-19(38-5)22(16)33(4)25(20)37)30-23-18(27)13-29-26(31-23)34-8-6-15(7-9-34)24(36)32(2)3/h10-13,15H,6-9,14H2,1-5H3,(H,28,35)(H,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGYXEVLQIIEJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)N4CCC(CC4)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

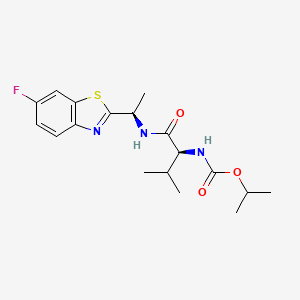

Molecular Formula |

C26H32ClN7O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does BI-3812 interact with its target and what are the downstream effects?

A: this compound targets the BTB domain of BCL6, a transcriptional repressor. [, ] In endothelial cells, BCL6 normally suppresses the expression of pro-inflammatory genes activated by NFκB, a key regulator of inflammation. By antagonizing the BTB domain of BCL6, this compound disrupts its repressive function. This, surprisingly, leads to a decrease in NFκB transcriptional activity and suppression of inflammatory gene expression, ultimately reducing leukocyte adherence, a hallmark of inflammation. [] The exact mechanism by which BTB domain antagonism by this compound leads to reduced NFκB activity remains to be fully elucidated. One study suggests that this effect might be linked to this compound’s influence on HDAC activity, which is known to be increased by TNFα. []

Q2: What evidence is there for this compound's efficacy in in vitro models of inflammation?

A: In studies using human primary cardiac endothelial cells, this compound effectively blocked TNFα-induced expression of vascular cell adhesion molecule 1 (VCAM-1) and CXCL2/GROβ. [, ] These molecules are involved in leukocyte recruitment and adhesion, critical steps in the inflammatory process. This finding suggests that this compound may have therapeutic potential for treating inflammatory conditions by dampening the endothelium's inflammatory response.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)